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Compound Name: 3-Bromo-8-methoxyquinoline

Cat. No.: B1373899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of

numerous therapeutic agents. Among its many derivatives, 8-methoxyquinoline has emerged

as a particularly versatile core, lending itself to a wide array of biological activities. This guide

provides an in-depth comparison of the structure-activity relationships (SAR) of 8-

methoxyquinoline analogs across three critical therapeutic areas: oncology, infectious

diseases, and malaria. By dissecting the impact of specific structural modifications on biological

function, we aim to provide actionable insights for the rational design of next-generation

therapeutics.

The 8-Methoxyquinoline Core: A Foundation for
Diverse Bioactivity
The 8-methoxyquinoline scaffold consists of a bicyclic aromatic system with a methoxy group at

the C8 position. This seemingly simple substitution has profound effects on the molecule's

electronic and steric properties, influencing its ability to interact with biological targets. The

methoxy group can act as a hydrogen bond acceptor and its position on the quinoline ring can

direct further substitutions, allowing for fine-tuning of the molecule's pharmacological profile.

Anticancer Activity: Targeting Key Signaling
Pathways
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8-Methoxyquinoline analogs have demonstrated significant potential as anticancer agents, with

activity observed against a range of cancer cell lines. The primary mechanism of action for

many of these compounds involves the modulation of critical cell signaling pathways, such as

the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4][5][6]

Structure-Activity Relationship Insights
The anticancer activity of 8-methoxyquinoline derivatives is highly dependent on the nature and

position of substituents on the quinoline ring.

Substitutions at C4 and C6: The presence of a methyl group at the C4 position and a

methoxy group at the C6 position, in conjunction with an amino group at C8, forms a potent

pharmacophore. Further derivatization of the C8-amino group can dramatically enhance

cytotoxicity. For instance, the introduction of a (2-furanylmethyl)amino group at the C8

position of a 6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline scaffold resulted in

a compound with an exceptionally low IC50 value of 16 ± 3 nM against T47D breast cancer

cells.[7]

Halogenation: The addition of bromine atoms to the quinoline core can significantly enhance

anticancer activity. For example, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative

displayed potent inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50

values ranging from 5.45 to 9.6 μg/mL.[8] This suggests that the electron-withdrawing nature

and steric bulk of halogens can contribute to target binding.

Heterocyclic Moieties: The incorporation of heterocyclic rings can modulate the anticancer

profile. While some heterocyclic substitutions can enhance activity, others may lead to a

decrease in potency, highlighting the importance of the specific heterocycle and its point of

attachment.

Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative 8-methoxyquinoline

analogs against various cancer cell lines.
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Compound/Analog Cancer Cell Line IC50 Value Reference

6-methoxy-8-[(2-

furanylmethyl)amino]-

4-methyl-5-(3-

trifluoromethylphenylo

xy)quinoline

T47D (Breast) 16 ± 3 nM [7]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

C6 (Glioblastoma) 9.6 µg/mL [8]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HeLa (Cervical) 5.45 µg/mL [8]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HT29 (Colon) 7.8 µg/mL [8]

4,7-disubstituted 8-

methoxyquinazoline

derivative (18B)

HCT116 (Colon) 5.64 ± 0.68 µM [9]

4,7-disubstituted 8-

methoxyquinazoline

derivative (18B)

HepG2 (Liver) 23.18 ± 0.45 µM [9]

Mechanism of Action: PI3K/Akt/mTOR Pathway
Inhibition
A key mechanism through which some quinoline derivatives exert their anticancer effects is the

inhibition of the PI3K/Akt/mTOR signaling cascade.[2][4][5][6] This pathway is a central

regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many

cancers.[1][3] 8-Methoxyquinoline analogs can act as dual mTORC1 and mTORC2 inhibitors,

effectively shutting down the entire mTOR kinase-dependent functions and preventing the

feedback activation of the PI3K/Akt pathway.[2] This disruption of the signaling cascade

ultimately leads to the induction of apoptosis in cancer cells.
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Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by 8-Methoxyquinoline Analogs
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Caption: Inhibition of mTORC1 and mTORC2 by 8-methoxyquinoline analogs blocks

downstream signaling, leading to decreased cell proliferation and increased apoptosis.

Antimicrobial Activity: A Broad Spectrum of Action
8-Methoxyquinoline and its derivatives have demonstrated significant activity against a variety

of bacterial and fungal pathogens.[8][10][11] Their mechanism of action is often attributed to

their ability to chelate metal ions, which are essential for microbial enzyme function.[12]

Structure-Activity Relationship Insights
The antimicrobial potency of 8-methoxyquinoline analogs can be modulated by various

structural modifications.

Substitutions at C2 and C4: The introduction of bulky heterocyclic moieties at the C2 position

of an 8-methoxy-4-methylquinoline core can significantly enhance antibacterial activity. For

example, the conversion of Schiff bases at the C2-amino position into azetidinone and

thiazolidinone congeners increases the inhibitory action against various pathogens.[13]

Halogenation: The presence of electron-withdrawing groups, such as halogens, on the

quinoline ring can enhance antimicrobial activity. For instance, an 8-[(1H-benzo[d]imidazol-2-

yl)methoxy] quinoline derivative with two bromo groups at the C5 and C7 positions emerged

as a highly potent compound against tested strains.[14]

Comparison with 5-Nitro-8-Methoxyquinoline: Interestingly, the parent 8-methoxyquinoline

has been shown to exhibit stronger antifungal and antibacterial activity than its 5-nitro

derivative against several strains, including Aspergillus flavus, Bacillus subtilis, and

Salmonella typhi.[8] This suggests that the electron-donating methoxy group is more

favorable for antimicrobial activity in this context than the electron-withdrawing nitro group.

Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 8-

methoxyquinoline analogs against various microbial strains.
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Compound/Analog Microbial Strain MIC (µg/mL) Reference

8-Methoxy-4-methyl-

2-amino-(3'-chloro-2'-

oxo-4'-(4-

methoxyphenyl)-1'-

azetidinyl)quinoline

S. aureus 3.125 [13]

8-Methoxy-4-methyl-

2-amino-(3'-chloro-2'-

oxo-4'-(4-

methoxyphenyl)-1'-

azetidinyl)quinoline

B. subtilis 6.25 [13]

8-Methoxy-4-methyl-

2-amino-(3'-chloro-2'-

oxo-4'-(4-

methoxyphenyl)-1'-

azetidinyl)quinoline

E. coli 6.25 [13]

7-methoxyquinoline

derivative (3l)
E. coli 7.812 [11]

7-methoxyquinoline

derivative (3l)
C. albicans 31.125 [11]

Antimalarial Activity: A Continuing Legacy
The quinoline core is historically significant in the fight against malaria, with quinine and

chloroquine being cornerstone therapies. 8-Methoxyquinoline analogs continue this legacy,

showing promise against Plasmodium falciparum, the deadliest species of malaria parasite.

Structure-Activity Relationship Insights
The antimalarial efficacy of 8-methoxyquinoline derivatives is intricately linked to their structural

features.

The 6-Methoxy Group: The presence of a methoxy group at the C6 position is a common

feature in many active 8-aminoquinoline antimalarials and is considered to enhance activity.
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[15]

Substitutions at C5: The introduction of alkoxy or aralkoxy groups at the C5 position of 8-

amino-6-methoxyquinoline derivatives can lead to compounds that are an order of

magnitude more potent than the parent compound, primaquine, against P. falciparum.[16]

Aryl Substitutions: In the context of 2-arylvinylquinolines, the presence of a methoxy group at

the C6 position generally improves potency compared to an unsubstituted analog.[15]

Side Chain Modifications: The nature of the side chain at the C8-amino group is critical for

activity. Modifications to this side chain can significantly impact the compound's ability to

inhibit hematin polymerization, a crucial process for parasite survival.[16]

Comparative Antiplasmodial Data
The following table provides a comparison of the in vitro antiplasmodial activity of various

quinoline analogs. While not all are 8-methoxy derivatives, they provide valuable SAR context.

Compound/Analog P. falciparum Strain IC50 Value Reference

8-(5-

Isopropylaminoamyla

mino)-6-

methoxyquinoline

(SN-13,276)

- - [17]

5-alkoxy-8-amino-6-

methoxyquinoline

derivatives

Multiple 50-100 nM (average) [16]

6-Chloro-2-(4-

nitrostyryl)quinoline
Dd2 (CQ-resistant) 28.6 ± 0.9 nM [15]

Quinoline-furanone

hybrid (5g)
K1 (CQ-resistant) <5 µg/mL [18]

Experimental Protocols: Ensuring Scientific Rigor
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To ensure the reliability and reproducibility of the data presented, standardized experimental

protocols are essential. Below are overviews of the key assays used to evaluate the biological

activities of 8-methoxyquinoline analogs.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the 8-methoxyquinoline

analog for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value.

Caption: Workflow of the MTT assay for determining the cytotoxicity of 8-methoxyquinoline

analogs.

Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific

microorganism.
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Step-by-Step Methodology:

Compound Dilution: Prepare serial dilutions of the 8-methoxyquinoline analog in a liquid

growth medium in a 96-well microtiter plate.

Inoculation: Add a standardized suspension of the target microorganism to each well.

Incubation: Incubate the plate under appropriate conditions for microbial growth (e.g., 37°C

for 18-24 hours).

MIC Determination: Visually inspect the wells for turbidity (an indication of microbial growth).

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Workflow of the broth microdilution assay for determining the MIC of 8-

methoxyquinoline analogs.

In Vitro Antiplasmodial Activity Assay
The SYBR Green I-based fluorescence assay is a common method for assessing the in vitro

antiplasmodial activity of compounds against P. falciparum.

Step-by-Step Methodology:

Parasite Culture: Maintain a culture of P. falciparum in human red blood cells.

Compound Treatment: Add serial dilutions of the 8-methoxyquinoline analog to a 96-well

plate containing the parasitized red blood cells.

Incubation: Incubate the plate for 72 hours under conditions that support parasite growth.

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I

dye.

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the

amount of parasite DNA.

Data Analysis: Calculate the percentage of parasite growth inhibition compared to untreated

controls and determine the IC50 value.
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Caption: Workflow of the SYBR Green I-based assay for determining the antiplasmodial activity

of 8-methoxyquinoline analogs.

Conclusion and Future Directions
The 8-methoxyquinoline scaffold represents a highly promising platform for the development of

novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore

the versatility of this chemical core. The structure-activity relationships discussed in this guide

highlight key structural modifications that can be exploited to enhance potency and selectivity

for anticancer, antimicrobial, and antimalarial applications.

Future research should focus on a multi-pronged approach:

Synthesis of Novel Analogs: The design and synthesis of new derivatives with diverse

substitutions will continue to be a crucial driver of discovery.

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling

pathways modulated by these compounds will enable more rational drug design.

In Vivo Evaluation: Promising candidates identified through in vitro screening must be

rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics,

and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental

methodologies, the scientific community can continue to unlock the full therapeutic potential of

8-methoxyquinoline analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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